L-Palmitoylcarnitine (TFA)

Vue d'ensemble

Description

L-Palmitoylcarnitine (TFA) is a long-chain acylcarnitine and a fatty acid metabolite. It plays a crucial role in the metabolism of fatty acids, particularly in the β-oxidation process within mitochondria. This compound is known for its involvement in the regulation of membrane molecular dynamics and energy production .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-Palmitoylcarnitine (TFA) is synthesized through the catalyzation of palmitoyl-CoA and L-carnitine. The reaction is typically facilitated by the enzyme carnitine O-palmitoyltransferase. The process involves the esterification of palmitoyl-CoA with L-carnitine, resulting in the formation of L-Palmitoylcarnitine .

Industrial Production Methods: Industrial production of L-Palmitoylcarnitine (TFA) involves large-scale enzymatic synthesis. The reaction conditions are optimized to ensure high yield and purity. The process includes the use of bioreactors where the enzyme carnitine O-palmitoyltransferase is immobilized to catalyze the reaction efficiently .

Analyse Des Réactions Chimiques

Types of Reactions: L-Palmitoylcarnitine (TFA) undergoes various chemical reactions, including:

Oxidation: Involved in the β-oxidation pathway within mitochondria.

Hydrolysis: Can be hydrolyzed to release palmitic acid and L-carnitine.

Esterification: Formation of L-Palmitoylcarnitine from palmitoyl-CoA and L-carnitine.

Common Reagents and Conditions:

Oxidation: Requires the presence of oxygen and specific enzymes within the mitochondrial matrix.

Hydrolysis: Typically occurs in aqueous solutions with the presence of esterases.

Esterification: Catalyzed by carnitine O-palmitoyltransferase under physiological conditions.

Major Products Formed:

Oxidation: Produces acetyl-CoA, NADH, and FADH2.

Hydrolysis: Yields palmitic acid and L-carnitine.

Esterification: Results in the formation of L-Palmitoylcarnitine.

Applications De Recherche Scientifique

Biochemical Properties

L-Palmitoylcarnitine is primarily known for its role in transporting long-chain fatty acids across the mitochondrial membrane, facilitating their oxidation and energy production. It is formed through the esterification of palmitic acid with carnitine, a process catalyzed by the enzyme carnitine palmitoyltransferase 1 (CPT1). This compound is crucial for maintaining energy homeostasis and metabolic flexibility in cells.

Anticoagulant Effects

Recent studies have highlighted the anticoagulant properties of L-Palmitoylcarnitine. A significant study demonstrated that L-Palmitoylcarnitine enhances the enzymatic activities of plasmin and tissue plasminogen activator (tPA), both vital components in the fibrinolytic system. The study revealed:

- Interaction with Enzymes : L-Palmitoylcarnitine directly interacts with plasmin and tPA, showing high affinity with equilibrium dissociation constants (KD) of M and M, respectively .

- Inhibition of Thrombosis : In mouse models, administration of L-Palmitoylcarnitine significantly inhibited FeCl3-induced arterial thrombosis and reduced infarct volumes in ischemic stroke models .

- Inflammation Reduction : The compound also mitigated inflammatory responses associated with ischemic stroke, as evidenced by decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α .

Metabolic Applications

L-Palmitoylcarnitine's role extends beyond coagulation to metabolic regulation:

- Fatty Acid Oxidation : It is involved in the switch from glycolysis to fatty acid oxidation under certain metabolic conditions, which may have implications for obesity and insulin resistance .

- Potential in Weight Management : By promoting fatty acid metabolism, L-Palmitoylcarnitine may aid in weight management strategies, particularly in high-fat diet scenarios where it has been shown to normalize glucose tolerance and reduce hepatosteatosis .

Case Studies

Several case studies have documented the effects of L-Palmitoylcarnitine supplementation:

- Ischemic Stroke : A study using a transient middle cerebral artery occlusion model demonstrated that treatment with L-Palmitoylcarnitine significantly reduced infarct size and improved functional outcomes post-stroke .

- Thrombotic Disorders : In patients with venous thromboembolism, supplementation with L-Palmitoylcarnitine showed promise in enhancing fibrinolytic activity without increasing bleeding risks .

Summary Table of Findings

| Application Area | Key Findings |

|---|---|

| Anticoagulant Activity | Enhances plasmin and tPA activity; inhibits arterial thrombosis |

| Metabolic Regulation | Facilitates fatty acid oxidation; may assist in weight management |

| Inflammation Modulation | Reduces levels of inflammatory cytokines post-ischemic events |

Mécanisme D'action

L-Palmitoylcarnitine (TFA) exerts its effects primarily through its role in fatty acid metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process generates acetyl-CoA, which enters the tricarboxylic acid cycle to produce ATP. Additionally, L-Palmitoylcarnitine interacts with plasmin and tissue plasminogen activator, enhancing their enzymatic activities and contributing to its anti-coagulant properties .

Comparaison Avec Des Composés Similaires

L-Carnitine: A precursor to L-Palmitoylcarnitine, involved in fatty acid transport and metabolism.

Palmitoyl-CoA: An intermediate in the synthesis of L-Palmitoylcarnitine, crucial for fatty acid metabolism.

Acetylcarnitine: Another acylcarnitine involved in the transport of acetyl groups into the mitochondria.

Uniqueness: L-Palmitoylcarnitine (TFA) is unique due to its long-chain fatty acid structure, which allows it to play a significant role in the β-oxidation of fatty acids. Its ability to potentiate the activities of plasmin and tissue plasminogen activator also distinguishes it from other acylcarnitines .

Activité Biologique

L-Palmitoylcarnitine (TFA) is a derivative of carnitine that plays a significant role in fatty acid metabolism. It is particularly noted for its involvement in the transport of long-chain fatty acids into the mitochondria for β-oxidation, a critical process for energy production in mammalian cells. This article explores the biological activity of L-Palmitoylcarnitine, focusing on its metabolic effects, mechanisms of action, and relevant research findings.

Carnitine Palmitoyltransferase 1 (CPT1) : L-Palmitoylcarnitine is primarily involved in the action of CPT1, an enzyme located in the outer mitochondrial membrane that catalyzes the conversion of palmitoyl-CoA to palmitoylcarnitine. This reaction is crucial for the transport of fatty acids into the mitochondria, where they undergo β-oxidation. The activity of CPT1 is regulated by malonyl-CoA, which inhibits fatty acid oxidation when energy substrates are plentiful .

Fatty Acid Oxidation : Studies have shown that L-Palmitoylcarnitine enhances the oxidation of fatty acids, particularly in conditions where energy demand is high. It acts as an efficient substrate for mitochondrial respiration and has been demonstrated to improve oxygen consumption rates in isolated liver mitochondria .

Metabolic Implications

- Energy Production : L-Palmitoylcarnitine contributes significantly to ATP production through enhanced fatty acid oxidation. In animal models, administration of L-Palmitoylcarnitine has been associated with increased energy expenditure and improved metabolic flexibility .

- Impact on Disease Conditions : Research indicates that L-Palmitoylcarnitine may have therapeutic potential in metabolic disorders such as obesity and type 2 diabetes. Its ability to promote fatty acid oxidation can help mitigate lipid accumulation in tissues, thereby reducing the risk of steatosis and associated complications .

- Cardiomyopathy : In studies involving primary carnitine deficiency cardiomyopathy, elevated levels of L-Palmitoylcarnitine were observed, suggesting its role in compensatory mechanisms during energy deficits in cardiac tissues .

Case Studies

- Animal Models : In a study involving high-fat diet (HFD) mice treated with inhibitors of mitochondrial transcription, it was found that L-Palmitoylcarnitine treatment led to a significant reduction in hepatic steatosis and improved liver function markers. This suggests its potential role in managing diet-induced metabolic disorders .

- Human Clinical Observations : Patients with carnitine deficiency often exhibit low levels of plasma carnitine despite supplementation. In such cases, L-Palmitoylcarnitine supplementation could help restore normal metabolic function by enhancing fatty acid transport and oxidation .

Data Table: Comparison of Biological Activities

Propriétés

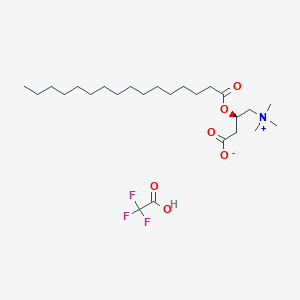

IUPAC Name |

(3R)-3-hexadecanoyloxy-4-(trimethylazaniumyl)butanoate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4.C2HF3O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;3-2(4,5)1(6)7/h21H,5-20H2,1-4H3;(H,6,7)/t21-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBWCHUHDXGAHQ-ZMBIFBSDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46F3NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.